molecular formula C11H18N2O2 B6350085 Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate CAS No. 2282741-52-8

Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate

Cat. No.: B6350085
CAS No.: 2282741-52-8
M. Wt: 210.27 g/mol
InChI Key: BZMIUZAICHDRJU-UHFFFAOYSA-N
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Description

Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate is an organic compound with the molecular formula C11H18N2O2. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting pyrazole intermediate is then alkylated with 2,2-dimethylpropyl bromide to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2,2-dimethylpropyl)-1-pentyl-1H-pyrazole-3-carboxylate
  • Ethyl 2,2-dimethylpropyl ether
  • tert-Butyl methyl ether

Uniqueness

Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrazole ring and the 2,2-dimethylpropyl group contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-5-15-10(14)8-7-12-13-9(8)6-11(2,3)4/h7H,5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMIUZAICHDRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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